4-Isothiocyanato-N,N-dimethylpentan-1-amine

Description

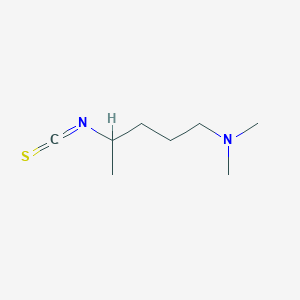

4-Isothiocyanato-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C8H16N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanamine backbone, which is further substituted with two methyl groups on the nitrogen atom

Properties

CAS No. |

84381-53-3 |

|---|---|

Molecular Formula |

C8H16N2S |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

4-isothiocyanato-N,N-dimethylpentan-1-amine |

InChI |

InChI=1S/C8H16N2S/c1-8(9-7-11)5-4-6-10(2)3/h8H,4-6H2,1-3H3 |

InChI Key |

WXWQSSATHQSNJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN(C)C)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of the corresponding amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurylation using cyanuric acid to yield the desired isothiocyanate . The reaction is generally carried out under aqueous conditions, making it a relatively mild and environmentally friendly process.

Industrial Production Methods: For industrial-scale production, the process can be scaled up using similar reaction conditions. The choice of solvent and the control of reaction parameters such as temperature and pH are crucial to ensure high yield and purity of the product. The use of non-toxic reagents and the avoidance of hazardous intermediates make this method suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-N,N-dimethylpentan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Electrophiles: Alkyl halides, acyl chlorides

Major Products:

Thioureas: Formed by the reaction with primary or secondary amines.

Carbamates: Formed by the reaction with alcohols.

Dithiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

4-Isothiocyanato-N,N-dimethylpentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway .

Comparison with Similar Compounds

Allyl Isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.

Phenethyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.

Sulforaphane: Another isothiocyanate from cruciferous vegetables, known for its chemoprotective effects.

Uniqueness: 4-Isothiocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability provided by the dimethylpentanamine backbone. This combination allows for versatile applications in both chemical synthesis and biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.